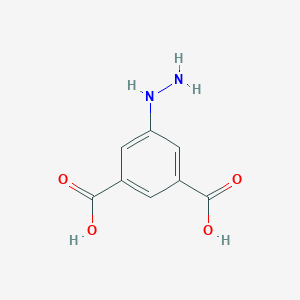

5-Hydrazinylbenzene-1,3-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives and analogs of 5-Hydrazinylbenzene-1,3-dicarboxylic acid often involves reactions with metal ions to form coordination polymers. For example, the reaction of 1-aminobenzene-3,4,5-tricarboxylic acid with Cd(II) and Zn(II) ions results in the formation of new coordination polymers with diverse structures and properties, indicating the synthetic versatility of this chemical class (Shao, Meng, & Hou, 2019).

Molecular Structure Analysis

The molecular structure of coordination polymers derived from this compound analogs can exhibit various network structures. For instance, the cadmium-based polymer shows a two-dimensional network structure, while the zinc-based polymer also forms a two-dimensional network, albeit with a different arrangement of metal ions and ligands. This diversity in structure is attributed to the different coordination modes offered by the ligands derived from aminobenzoic acid derivatives (Shao, Meng, & Hou, 2019).

Chemical Reactions and Properties

The chemical reactivity of this compound and its derivatives is highlighted in the formation of coordination polymers and the subsequent investigation of their properties. For example, the coordination polymers exhibit interesting fluorescence properties and thermal stability, demonstrating the potential of these materials in various applications (Shao, Meng, & Hou, 2019).

Zukünftige Richtungen

While specific future directions for 5-Hydrazinylbenzene-1,3-dicarboxylic acid are not mentioned in the search results, dicarboxylic acids have been studied for their potential in enhancing the biodegradation of polycyclic aromatic hydrocarbons . This suggests that this compound could also be explored in similar contexts.

Wirkmechanismus

Target of Action

The primary target of 5-Hydrazinylbenzene-1,3-dicarboxylic acid is the MurE ligase enzyme . This enzyme plays a crucial role in the early stages of peptidoglycan biosynthesis, which is an essential component of the bacterial cell wall . The MurE ligase catalyzes the addition of L-Lysine in Gram-positive bacteria or meso-diaminopimelic acid in most Gram-negative bacteria .

Mode of Action

This compound interacts with its target, the MurE ligase, by mimicking the structure of glutamic acid . This interaction inhibits the function of the MurE ligase, thereby disrupting the biosynthesis of peptidoglycan and affecting the integrity of the bacterial cell wall .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway, specifically the step catalyzed by the MurE ligase . By inhibiting this enzyme, this compound prevents the formation of the peptidoglycan layer, which is crucial for maintaining the structural integrity of bacterial cells .

Result of Action

The inhibition of the MurE ligase by this compound leads to the disruption of peptidoglycan biosynthesis . This results in a weakened bacterial cell wall, which can lead to osmotic lysis and ultimately, the death of the bacterial cell .

Eigenschaften

IUPAC Name |

5-hydrazinylbenzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-10-6-2-4(7(11)12)1-5(3-6)8(13)14/h1-3,10H,9H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVVTFIXGGRKET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)NN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378238 |

Source

|

| Record name | 5-hydrazinylbenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121385-69-1 |

Source

|

| Record name | 5-hydrazinylbenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4a,8,12b-Trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B43989.png)

![8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B43996.png)